molecular formula C25H19N3OS2 B2604465 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide CAS No. 892214-69-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Cat. No. B2604465
CAS RN: 892214-69-6
M. Wt: 441.57
InChI Key: YDMQTQKIHIZQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this exact compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The benzothiazole and quinoline rings, for example, can be formed through cyclization reactions .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzothiazole and quinoline) in the molecule suggests that it is likely to be planar. The sulfur atom in the thioacetamide group could potentially act as a nucleophile in chemical reactions .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and a polar amide group in this compound suggest that it is likely to have moderate to high water solubility .

Future Directions

Given the biological activities associated with benzothiazole and quinoline derivatives, this compound could be a potential candidate for further study in medicinal chemistry .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS2/c1-16-13-24(27-20-10-3-2-9-19(16)20)30-15-23(29)26-18-8-6-7-17(14-18)25-28-21-11-4-5-12-22(21)31-25/h2-14H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMQTQKIHIZQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

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